molecular formula C14H16N2O3 B1293078 3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1239866-42-2

3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1293078
CAS No.: 1239866-42-2
M. Wt: 260.29 g/mol
InChI Key: MGQKPEJEAZMLDQ-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a butoxyphenyl substituent at position 3 and a carboxylic acid group at position 5 (Fig. 1).

Properties

IUPAC Name

3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-3-8-19-11-6-4-10(5-7-11)12-9-13(14(17)18)16-15-12/h4-7,9H,2-3,8H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQKPEJEAZMLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-butoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized using an appropriate acid catalyst to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-(4-Butoxyphenyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Pharmaceutical Potential

  • Anticancer Activity : Pyrazole-5-carboxylic acid derivatives exhibit activity against kinases and cancer cell lines. The chloro analog’s electron-withdrawing group may enhance target binding .
  • Antimicrobial Properties : Lipophilic substituents like butoxy could improve penetration through microbial membranes .

Material Science

  • The butoxy variant’s steric bulk might alter MOF topology compared to smaller substituents.

Biological Activity

3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol, this compound features a pyrazole ring that is known for its pharmacological potential. The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for further research in therapeutic applications.

Pharmacological Properties

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities such as:

  • Anti-inflammatory : Pyrazole compounds have been recognized for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase enzymes, which play a crucial role in the inflammatory process .
  • Antimicrobial : Studies have shown that some pyrazole derivatives possess antimicrobial properties against various bacterial strains, making them potential candidates for developing new antibiotics .
  • Anticancer : The ability of certain pyrazole derivatives to inhibit cancer cell proliferation has been documented, suggesting that they may interfere with cellular signaling pathways involved in tumor growth .

The mechanism by which this compound exerts its biological effects can be attributed to several factors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression, thereby reducing disease symptoms or progression.
  • Receptor Interaction : It is hypothesized that the compound can bind to certain receptors on cell membranes, modulating intracellular signaling pathways that affect cell growth and survival.
  • DNA Intercalation : Some studies suggest that pyrazole derivatives can intercalate into DNA, disrupting replication and transcription processes critical for cancer cell survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substituents on the phenyl ring or modifications to the pyrazole moiety can lead to significant changes in pharmacological efficacy. For instance:

  • Compounds with electron-withdrawing groups at specific positions on the phenyl ring tend to exhibit enhanced inhibitory activity against enzymes like neuraminidase (NA) compared to their electron-donating counterparts .
  • The presence of hydrophobic alkyl chains may enhance membrane permeability and bioavailability, contributing to improved therapeutic effects.

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. Results indicated significant inhibition of edema in animal models comparable to standard anti-inflammatory drugs like indomethacin .
  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections .
  • Anticancer Potential : Research involving cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis, indicating its potential as a chemotherapeutic agent .

Comparative Analysis

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAnti-inflammatory15.2
3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acidAntimicrobial12.5
3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acidAnticancer10.0

Q & A

Q. What synthetic methodologies are commonly employed for 3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-carboxylic acid derivatives can be prepared by reacting substituted hydrazines with β-ketoesters or diketones under acidic or basic conditions . A related method involves hydrolyzing pyrazole-ester intermediates (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) with aqueous NaOH or KOH to yield the carboxylic acid . Multi-step routes may incorporate Suzuki-Miyaura cross-coupling reactions for aryl group functionalization, as seen in analogous pyrazole derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns .
  • IR spectroscopy to identify carboxylic acid (-COOH) stretching vibrations (~2500–3300 cm⁻¹ for O-H, ~1680–1720 cm⁻¹ for C=O) .
  • Mass spectrometry (EI/ESI) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography for unambiguous structural determination, often using SHELXL for refinement .

Q. How can researchers optimize purification for pyrazole-carboxylic acid derivatives?

Recrystallization from ethanol/water mixtures or chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) are effective. High-performance liquid chromatography (HPLC) is recommended for isolating isomers or resolving closely related byproducts .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies between NMR, IR, and X-ray data may arise from polymorphism or dynamic equilibria (e.g., keto-enol tautomerism). Use DFT calculations (B3LYP/6-311++G(d,p)) to model vibrational spectra and compare with experimental IR data . For crystallographic inconsistencies, re-refine data with alternative software (e.g., OLEX2 vs. SHELXL) or validate hydrogen-bonding networks using Hirshfeld surface analysis .

Q. What strategies improve yield in multi-step syntheses of pyrazole-carboxylic acids?

  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in aryl functionalization steps .
  • Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and minimize side reactions.
  • Protecting groups : Temporarily protect the carboxylic acid moiety (e.g., as an ethyl ester) during reactive steps to prevent decarboxylation .

Q. How can computational modeling predict the compound’s reactivity or bioactivity?

  • Perform molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory studies) .
  • Use DFT-based global reactivity descriptors (electrophilicity index, Fukui functions) to identify nucleophilic/electrophilic sites for derivatization .

Data Analysis and Experimental Design

Q. How should researchers handle low crystallinity in X-ray diffraction studies?

  • Crystal growth optimization : Use slow evaporation in solvent mixtures (e.g., DCM/hexane) or employ seeding techniques.
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model twinning and improve R-factors .
  • Alternative characterization : If crystals are unattainable, rely on powder XRD paired with Rietveld refinement or solid-state NMR .

Q. What experimental controls are essential in pharmacological assays for this compound?

  • Include positive controls (e.g., indomethacin for anti-inflammatory assays) and vehicle controls (DMSO/saline) to validate activity .
  • Assess cytotoxicity (MTT assay) in parallel to distinguish specific bioactivity from general cell death .

Contradiction Mitigation

Q. How to address discrepancies between theoretical and experimental spectral data?

  • Solvent effects : Simulate solvent interactions (e.g., PCM model in Gaussian) to align DFT-predicted NMR/IR with experimental results .
  • Conformational flexibility : Perform molecular dynamics simulations to account for rotational isomers affecting spectral peaks .

Q. What steps validate synthetic reproducibility across different laboratories?

  • Share detailed protocols for critical steps (e.g., reaction temperature, catalyst loading) via open-access platforms.
  • Use standardized reference compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) to calibrate instrumentation .

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